amine](/img/structure/B13270168.png)
[1-(5-Chlorothiophen-2-yl)ethyl](2-methylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorothiophen-2-yl)ethylamine is a chemical compound with the molecular formula C₁₀H₁₆ClNS and a molecular weight of 217.76 g/mol . This compound is characterized by the presence of a chlorinated thiophene ring, an ethyl group, and an isobutylamine moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)ethylamine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with an appropriate amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, and a solvent like methanol or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
Chemistry
In chemistry, 1-(5-Chlorothiophen-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .
Biology
In biological research, this compound can be used to study the effects of chlorinated thiophenes on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar structures.
Medicine
While not directly used as a drug, 1-(5-Chlorothiophen-2-yl)ethylamine can be a precursor in the synthesis of pharmaceutical agents. Its structural features are often incorporated into drug candidates for various therapeutic areas.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)ethylamine is not well-documented. based on its structure, it is likely to interact with biological targets through its amine and thiophene functionalities. These interactions may involve binding to receptors or enzymes, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(5-Chlorothiophen-2-yl)methanamine: Similar structure but lacks the ethyl and isobutylamine groups.
(5-Chlorothiophen-2-yl)ethylamine: Similar but lacks the isobutylamine group.
Uniqueness
1-(5-Chlorothiophen-2-yl)ethylamine is unique due to the combination of its chlorinated thiophene ring and the presence of both ethyl and isobutylamine groups. This structural arrangement provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H16ClNS |
|---|---|
Molecular Weight |
217.76 g/mol |
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H16ClNS/c1-7(2)6-12-8(3)9-4-5-10(11)13-9/h4-5,7-8,12H,6H2,1-3H3 |
InChI Key |
XGBKDGOYTQODLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)C1=CC=C(S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


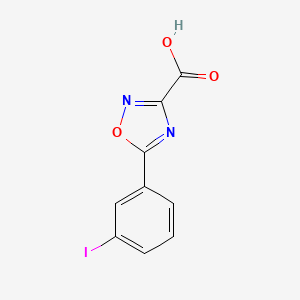
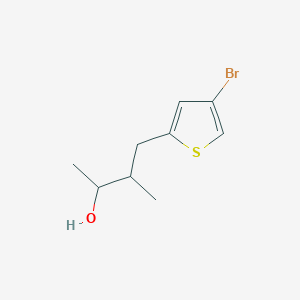
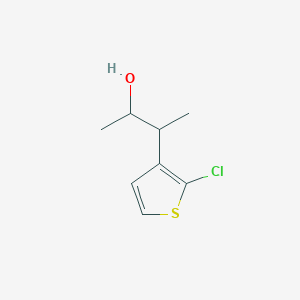
![11-Oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B13270098.png)
![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)pentanal](/img/structure/B13270099.png)
![6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13270107.png)
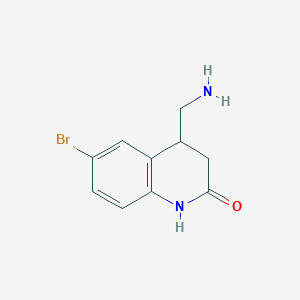

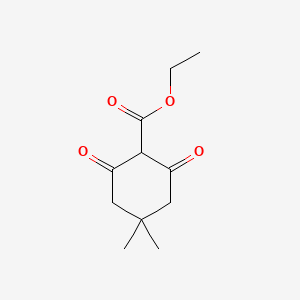


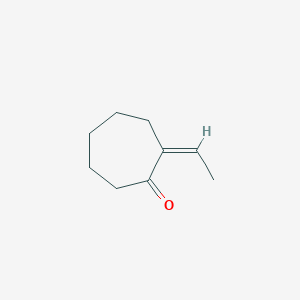

![2-[5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13270164.png)
